molecular formula C11H20N4O3S B5671483 5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine

5-methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine

Cat. No. B5671483
M. Wt: 288.37 g/mol
InChI Key: XRCBMALWTMPNGM-UHFFFAOYSA-N
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Description

5-Methyl-N-{2-[1-(methylsulfonyl)piperidin-2-yl]ethyl}-1,3,4-oxadiazol-2-amine is a compound belonging to the 1,3,4-oxadiazole class, known for various biological activities. This compound's significance lies in its structural framework, which is common in many biologically active molecules.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves a series of steps, including reactions with sulfonyl chlorides and various organic acids, esters, and hydrazides. This process often employs polar aprotic solvents and bases for the creation of the target compound (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this class is elucidated using techniques like 1H-NMR, IR, and mass spectral data. These techniques provide detailed insights into the structural aspects of the synthesized compounds (Rehman et al., 2018).

Chemical Reactions and Properties

Compounds in this category are known for their reactivity and ability to undergo various chemical transformations, such as the Boulton–Katritzky rearrangement, which can yield different structural variants under specific conditions (Kayukova et al., 2018).

Physical Properties Analysis

1,3,4-Oxadiazole derivatives often exhibit specific physical properties, such as solubility in certain solvents and melting points, which can be crucial for their application in various fields. These properties are typically investigated using techniques like differential scanning calorimetry (DSC) and X-ray crystallography (Zhu et al., 2021).

properties

IUPAC Name

5-methyl-N-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-9-13-14-11(18-9)12-7-6-10-5-3-4-8-15(10)19(2,16)17/h10H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCBMALWTMPNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NCCC2CCCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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